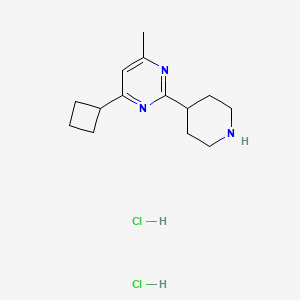

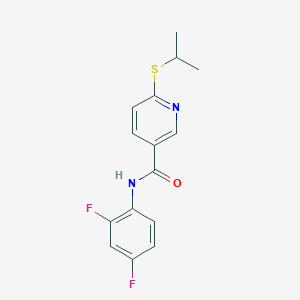

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

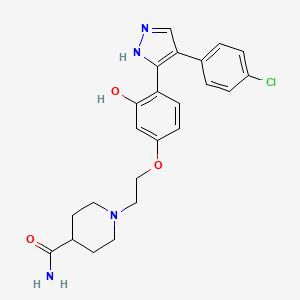

The compound "3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" is a heterocyclic molecule that contains several functional groups and rings, including a thiadiazole ring, a pyridine ring, and a carboxamide group. This compound is structurally related to various other compounds that have been synthesized and studied for their potential biological activities, such as cytotoxicity against cancer cell lines, antimicrobial activity, and inhibition of HIV integrase.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, other related compounds, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single-crystal diffraction, which provides detailed information about atom positions, bond lengths, bond angles, and dihedral angles . NMR spectroscopy, including 1H and 13C NMR, is also commonly used to investigate the structure of synthesized compounds, as seen in the study of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes cyclization reactions, as seen in the synthesis of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, which undergo rearrangement under the influence of metallic copper . The Biginelli reaction, a multicomponent reaction involving aldehydes, diketo compounds, and urea or thiourea, is another example of a chemical reaction used to synthesize pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic techniques, as mentioned earlier. The acid dissociation constants of some derivatives have been determined, providing insight into their chemical behavior in different pH environments . The intramolecular hydrogen bonding, which can significantly influence the conformational properties of a molecule, has been studied using Natural Bond Orbital population analysis . Additionally, the antimicrobial and cytotoxic activities of these compounds suggest that they interact with biological targets, which could be related to their physical and chemical properties .

Applications De Recherche Scientifique

Antimycobacterial Activity

Compounds related to "3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" have been explored for their antimycobacterial activities. Pyridines and pyrazines substituted with various ring systems, acting as carboxylic acid isosteres, were synthesized and tested against Mycobacterium tuberculosis. The aim was to increase the compounds' lipophilicity to improve cellular permeability, hypothesizing that these derivatives could be transformed into active species within the mycobacterial cell wall. Some compounds exhibited significant potency compared to the standard drug pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Functionalization Reactions

Another area of research involves the functionalization reactions of related compounds. For example, experimental and theoretical studies have been conducted on the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, leading to the synthesis of different products depending on the reaction conditions. These studies provide insights into the mechanisms of these reactions and the structures of the synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Derivatives and Their Biological Activities

The synthesis of new derivatives starting from key intermediates related to "this compound" has been a subject of research, focusing on the development of compounds with potential biological activities. These activities include antimicrobial properties against various strains of bacteria and potential anticancer effects. The synthesis methods, alongside the biological evaluations of these compounds, contribute to the understanding of their potential therapeutic applications (Fadda, Bondock, Khalil, & Tawfik, 2013).

Anticancer and Anti-inflammatory Activities

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has demonstrated the potential of these compounds in therapeutic applications. These studies involve the synthesis of a novel series of derivatives and their screening for cytotoxic activities against cancer cell lines, as well as their ability to inhibit 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Propriétés

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODBOJOCBNFXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)